![molecular formula C32H29BO2 B3074812 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1023674-81-8](/img/structure/B3074812.png)
4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane” is a complex organic compound. It is related to boronic acid pinacol esters, which are often used in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Boronic acid pinacol esters, such as this compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .Molecular Structure Analysis
The molecular structure of this compound is complex, with a boronic acid pinacol ester functional group attached to a phenylanthracenylphenyl group . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Chemical Reactions Analysis
Boronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reactions . They can also be used in the synthesis of various aryl iodides .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Compounds similar to 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane have been synthesized for various applications, including the study of their molecular structure through single crystal X-ray diffraction. These studies contribute to understanding the compound's crystalline form and its potential applications in material science and chemistry (Coombs et al., 2006).
Fluorescent Probes and Sensing
Derivatives of 4,4,5,5-tetramethyl-dioxaborolanes have been designed for sensitive and selective detection of hydrogen peroxide (H2O2) in living cells, leveraging their fluorescent properties. Such compounds can be applied in biological and chemical sensors, providing tools for cellular and molecular biology research (Nie et al., 2020).
Polymer Synthesis
Boronic esters, including those related to the compound , have been utilized in the synthesis of polymers with specific properties. For instance, they have been used as building blocks in chain-growth polymerization for creating polymers with narrow molecular weight distributions, contributing to materials science and engineering (Yokozawa et al., 2011).
Neutron Detection
Some 4,4,5,5-tetramethyl-dioxaborolane derivatives have been incorporated into plastic scintillators for enhanced thermal neutron detection, demonstrating the compound's potential in nuclear physics and radiation detection applications (Mahl et al., 2018).
Drug Synthesis
Although the request excludes drug use and dosage, it's worth noting that similar boronic ester compounds have been explored in the synthesis of drugs, illustrating the chemical versatility and potential pharmaceutical applications of such compounds. These studies contribute to the development of new therapeutic agents and understanding of their mechanisms (Das et al., 2011).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-16-12-15-23(21-24)30-27-19-10-8-17-25(27)29(22-13-6-5-7-14-22)26-18-9-11-20-28(26)30/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHKBDZMQJTRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139566 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023674-81-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023674-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


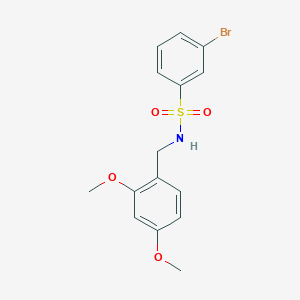
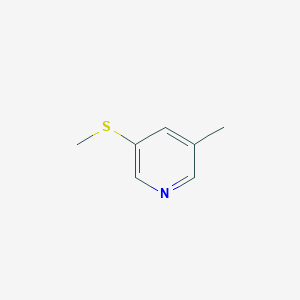
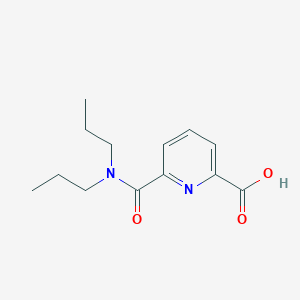

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)

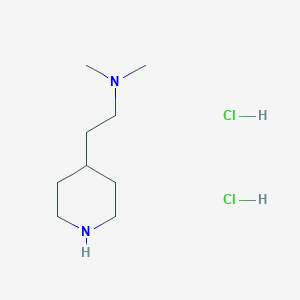
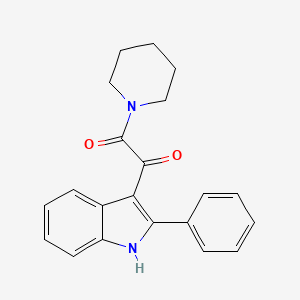
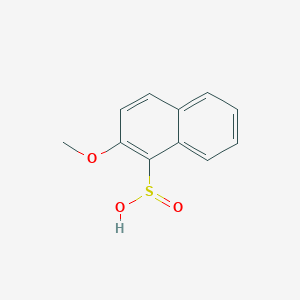
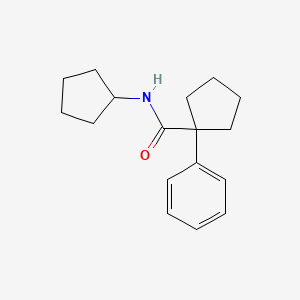
![2-Chloro-4,6-dimethoxybenzo[d]thiazole](/img/structure/B3074808.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)
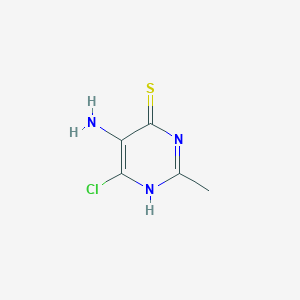
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)
